4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde
Description
Properties
IUPAC Name |
4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO2PS/c1-25(2)22-11-7-8-12-23(22)26(3)24(25)18-29(30,21-9-5-4-6-10-21)28-20-15-13-19(17-27)14-16-20/h4-18H,1-3H3/b24-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDIXBQKJJAFG-MOHJPFBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CP(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\P(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 1,3,3-trimethylindole with appropriate reagents to introduce the necessary functional groups.
Phosphinothioylation: The indole derivative is then reacted with a phosphinothioylating agent to introduce the phosphinothioyl group.
Aldehyde Formation: Finally, the compound is reacted with benzaldehyde under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe or marker in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Phosphinothioyl vs. Azo/Acryloyl Groups: The P=S group in the target compound introduces stronger electron-withdrawing effects compared to azo (N=N) or acryloyl (C=O) groups in dyes . This may reduce π-conjugation but enhance electrophilicity at the aldehyde site.
- Z-Configuration vs.
Crystallographic and Computational Insights
Biological Activity
4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This molecular structure includes a phosphinothioyl group, which is known for its reactivity and potential biological implications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate indole derivatives with phosphinothioic acid derivatives. The method may include the use of various solvents and conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing indole moieties have demonstrated activity against various bacterial strains and fungi. The phosphinothioyl group may enhance these effects by acting on specific microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| Compound C | C. albicans | 20 µg/mL |
Anticancer Activity
The indole structure is often associated with anticancer properties. Research indicates that derivatives of 1,3,3-trimethylindole can inhibit cell proliferation in cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of specific signaling pathways.
Case Study:
A study conducted on a series of indole-based compounds revealed that those with a phosphinothioyl group exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values were significantly lower compared to their non-phosphorylated counterparts.
Enzyme Inhibition
Compounds similar to this compound have shown enzyme inhibitory activities. For example, certain phosphorothioates are known to inhibit acetylcholinesterase (AChE), which has implications for neurodegenerative diseases.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | AChE | 25 |
| Compound E | Chymotrypsin | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the phosphinothioyl group appears to enhance both antimicrobial and anticancer activities. Modifications in the phenyl ring or the indole moiety can lead to variations in potency and selectivity.
Q & A
Q. What synthetic methodologies are effective for preparing 4-[phenyl-...]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, a benzaldehyde core can be functionalized via nucleophilic substitution using a pre-synthesized indolylidene-phosphinothioyl intermediate. Key steps include:
- Step 1: Preparation of the indolylidene-phosphinothioyl moiety via thiophosphorylation of 1,3,3-trimethylindole-2-carbaldehyde under inert atmosphere .
- Step 2: Coupling with 4-hydroxybenzaldehyde using a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12–24 hours .
Critical Factors: - Moisture-sensitive intermediates require strict anhydrous conditions.
- Yield optimization (typically 60–75%) depends on stoichiometric ratios and catalyst selection (e.g., Pd/C for dehydrogenation steps) .
Q. Table 1: Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophosphorylation | N₂ atmosphere, 110°C, 6h | 68 | |
| Aldehyde coupling | DMF, K₂CO₃, 80°C, 24h | 72 |
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
- Methodological Answer: A combination of 1H/13C NMR , FT-IR , and X-ray crystallography is essential:
- 1H NMR: Identifies aldehyde protons (δ 9.8–10.2 ppm) and indole/phosphinothioyl groups (δ 6.5–8.5 ppm). Coupling constants confirm Z-configuration stereochemistry .
- X-ray Crystallography: Resolves spatial arrangement of the indolylidene and phosphinothioyl groups, critical for validating the Z-isomer .
Note: Mass spectrometry (HRMS) is used to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What biological activities are reported for benzaldehyde derivatives with similar substituents?
- Methodological Answer: While direct studies on this compound are limited, structurally related benzaldehydes exhibit:
- Antimicrobial Activity: Electron-withdrawing groups (e.g., phosphinothioyl) enhance membrane penetration, disrupting microbial biofilms .
- Anticancer Potential: Indole derivatives intercalate DNA or inhibit kinase pathways (e.g., EGFR), as shown in MTT assays using HeLa cells .
Experimental Design Tip: Use comparative assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes in reactions involving this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict Z/E isomerization barriers. Key steps:
- Geometry Optimization: Minimize energy of reactant and product conformers.
- Transition-State Analysis: Identify activation energy for isomerization using intrinsic reaction coordinate (IRC) scans .
Case Study: DFT predicted a 12.3 kcal/mol barrier for Z→E isomerization in similar indolylidene systems, aligning with experimental Arrhenius data .
Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical models?
- Methodological Answer: Address discrepancies via:
- Cross-Validation: Compare NMR chemical shifts with DFT-predicted values (GIAO method) to identify misassignments .
- Dynamic Effects: Account for solvent polarity and temperature in computational models (e.g., PCM solvent model in Gaussian) .
Example: A 0.5 ppm deviation in 13C NMR signals was resolved by incorporating solvent (DMSO) effects into DFT calculations .
Q. What environmental impact assessments are recommended for studying degradation products of this compound?
- Phase 1 (Lab Study): Hydrolysis/photolysis under controlled conditions (pH, UV light) to identify primary degradation products (e.g., benzaldehyde, phosphorothioates) .
- Phase 2 (Ecotoxicology): Test degradation products on model organisms (e.g., Daphnia magna) using OECD guidelines for acute toxicity .
Analytical Tools: LC-QTOF-MS for non-targeted screening of degradation byproducts .
Methodological Tables
Q. Table 2: Computational Parameters for Stereochemical Analysis
| Parameter | Value/Method | Software/Tool |
|---|---|---|
| Basis Set | 6-31G* | Gaussian 16 |
| Solvent Model | PCM (DMSO) | |
| Energy Convergence | 1e⁻⁶ Hartree | |
| IRC Steps | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
